Methylmalonylchloride

Vue d'ensemble

Description

Methylmalonylchloride is an organic compound with the molecular formula C4H5ClO3. It is a derivative of malonic acid and is known for its role as an intermediate in various chemical reactions. This compound is used in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and functional groups.

Méthodes De Préparation

Methylmalonylchloride can be synthesized through a multi-step process involving the selective saponification of dialkyl malonate, followed by hydrolysis and chlorination of monoalkyl malonic acid . The reaction can be carried out in the presence or absence of solvents, with methylene chloride being a common solvent used. The process involves the following steps:

- Selective saponification of dialkyl malonate.

- Hydrolysis of the resulting monoalkyl malonic acid.

- Chlorination of the monoalkyl malonic acid to form this compound.

Analyse Des Réactions Chimiques

Methylmalonylchloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: Reacts with water to form malonic acid derivatives.

Condensation Reactions: Can participate in condensation reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Methylmalonylchloride is used in scientific research for the synthesis of various organic compounds. It is particularly valuable in the pharmaceutical industry for the production of anti-cancer drugs . Additionally, it is used in the synthesis of liquid-crystalline materials and other specialized organic compounds .

Mécanisme D'action

The mechanism of action of methylmalonylchloride involves its reactivity as an acid chloride. It can react with nucleophiles to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparaison Avec Des Composés Similaires

Methylmalonylchloride is similar to other malonyl chlorides, such as ethyl malonyl chloride and malonyl chloride itself. its unique reactivity and functional groups make it particularly useful in specific synthetic applications. Similar compounds include:

- Ethyl malonyl chloride

- Malonyl chloride

- Methyl 3-chloro-3-oxopropanoate

Activité Biologique

Methylmalonyl chloride (MMC) is a compound that plays a significant role in organic synthesis and has implications in biological systems, particularly through its involvement in metabolic pathways. This article explores the biological activity of MMC, including its synthesis, metabolic relevance, and potential therapeutic applications.

Methylmalonyl chloride is derived from malonic acid and is characterized by the presence of two carboxylic acid groups that can be converted into various derivatives. The synthesis of methylmalonyl chloride typically involves the chlorination of malonic acid or its derivatives, often using thionyl chloride as a reagent. The reaction can be performed in both solvent-free conditions and in the presence of solvents like methylene chloride, with varying conversion rates observed:

| Condition | Conversion Rate (%) |

|---|---|

| With solvent | 78.67 |

| Without solvent | 93.08 |

This high conversion rate without solvent suggests an efficient synthetic pathway for producing MMC, which can be further utilized in nucleophilic substitution reactions to generate diverse chemical entities .

Role in Metabolism

Methylmalonyl-CoA mutase (MCM), an enzyme that utilizes methylmalonyl-CoA as a substrate, is crucial for the metabolism of odd-chain fatty acids and branched-chain amino acids. MCM catalyzes the isomerization of methylmalonyl-CoA to succinyl-CoA, linking it to the tricarboxylic acid (TCA) cycle. Deficiencies in this enzyme lead to methylmalonic acidemia (MMA), a serious metabolic disorder characterized by the accumulation of methylmalonic acid and other toxic metabolites .

Case Study: Methylmalonic Acidemia

MMA is caused by mutations leading to reduced activity of MCM. Patients often present with severe metabolic acidosis, lethargy, and neurological impairments. A study involving a CRISPR/Cas9 engineered HEK 293 cell line demonstrated that knocking out MCM resulted in increased levels of methylmalonyl-CoA and associated metabolites, validating the model for studying MMA's pathophysiology .

The following table summarizes key clinical features associated with MMA:

| Clinical Feature | Description |

|---|---|

| Metabolic Acidosis | Severe acidosis due to accumulation of organic acids |

| Neurological Impairment | Cognitive deficits and developmental delays |

| Hyperammonemia | Elevated ammonia levels leading to potential brain damage |

| Long-term Consequences | Risk of kidney failure and persistent neurological damage |

Therapeutic Implications

Current treatments for MMA primarily focus on dietary management and supplementation with vitamin B12. However, these approaches often provide limited success. Research into liver transplantation has shown promise but is constrained by donor availability and surgical risks . Novel therapeutic strategies are being explored, including gene therapy aimed at restoring MCM function.

Propriétés

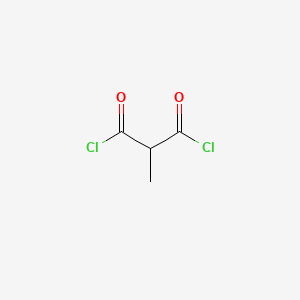

IUPAC Name |

2-methylpropanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2/c1-2(3(5)7)4(6)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEHKTFVUIVORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448710 | |

| Record name | methylmalonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39619-07-3 | |

| Record name | methylmalonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.